Product packaging for Methyl 6-(1-aminoethyl)nicotinate(Cat. No.:CAS No. 1134776-56-9)

Methyl 6-(1-aminoethyl)nicotinate

Cat. No.: B2572744
CAS No.: 1134776-56-9
M. Wt: 180.207
InChI Key: VYMQJIUJCFCVRL-UHFFFAOYSA-N
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Description

Contextualization within Nicotinate (B505614) and Pyridine (B92270) Chemistry

Methyl 6-(1-aminoethyl)nicotinate belongs to the family of nicotinate esters, which are derivatives of nicotinic acid (vitamin B3). The core of this molecule is a pyridine ring, a fundamental heterocyclic aromatic compound that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The inherent chemical properties of the pyridine ring, such as its basicity and the reactivity of its ring positions, make it a cornerstone of heterocyclic chemistry.

The chemistry of nicotinate esters is well-established, with methods like Fischer-Speier esterification of nicotinic acid being a common synthetic route. pharmacy180.com The introduction of an aminoethyl group at the 6-position of the pyridine ring, as seen in this compound, introduces a chiral center and a primary amine functionality. This combination of a reactive amino group, a methyl ester, and a pyridine core within a single molecule imparts a unique chemical character and opens up a wide range of possibilities for further chemical transformations.

Significance as a Versatile Synthetic Intermediate and Precursor

The true value of this compound lies in its role as a versatile synthetic intermediate. The primary amine offers a nucleophilic site for a multitude of reactions, including amidation, alkylation, and the formation of imines and other nitrogen-containing heterocycles. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-based transformations.

The strategic placement of these functional groups on the pyridine scaffold allows for the construction of more complex molecules with defined stereochemistry. Chiral 1-aminoethylpyridine derivatives are valuable building blocks in medicinal chemistry for the synthesis of biologically active compounds. The enantioselective synthesis of such derivatives is a significant area of research, often employing methods like catalytic asymmetric synthesis to achieve high enantiomeric purity. nih.govrsc.org

Landscape of Contemporary Academic Research on the Compound and its Analogs

While specific research exclusively focused on this compound is still emerging, the broader landscape of research on its analogs, such as aminonicotinate esters and chiral aminoethylpyridines, is vibrant. For instance, Methyl 6-aminonicotinate, a closely related analog, is recognized as a versatile building block in the synthesis of various important pyridine derivatives. mdpi.com It has been utilized in the development of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators. mdpi.com

The synthesis of chiral pyridine-containing ligands for asymmetric catalysis is another active area of research. rsc.org These ligands often incorporate chiral amine functionalities similar to that found in this compound. The development of rhodium-catalyzed asymmetric additions to pyridines and enantioselective syntheses of piperidines further underscores the importance of chiral pyridine building blocks in modern organic synthesis. nih.govorganic-chemistry.org Although direct applications are not yet widely published, the structural motifs present in this compound suggest its potential as a precursor for novel ligands, catalysts, and pharmacologically active agents.

Below is a table summarizing the key properties of this compound and its related analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride1236349-85-1C₉H₁₃ClN₂O₂216.67Chiral, primary amine, methyl ester
(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride1336889-06-5C₉H₁₃ClN₂O₂216.67Chiral, primary amine, methyl ester
Methyl 6-aminonicotinate36052-24-1C₇H₈N₂O₂152.15Primary amine, methyl ester
Methyl nicotinate93-60-7C₇H₇NO₂137.14Methyl ester
Nicotinic acid59-67-6C₆H₅NO₂123.11Carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B2572744 Methyl 6-(1-aminoethyl)nicotinate CAS No. 1134776-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(1-aminoethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMQJIUJCFCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 1 Aminoethyl Nicotinate and Its Analogs

Conventional Synthetic Routes to the Core Structure

The synthesis of the foundational structure of Methyl 6-(1-aminoethyl)nicotinate typically involves a series of well-established organic reactions. These methods focus on the construction of the nicotinate (B505614) core and the subsequent introduction of the aminoethyl side chain.

Esterification Strategies for Nicotinate Synthesis

The formation of the methyl ester group on the nicotinic acid backbone is a critical first step. The most common method is the Fischer-Speier esterification, which involves reacting nicotinic acid or its derivatives with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netchemicalbook.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. researchgate.netchemicalbook.com For instance, refluxing 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid for an extended period has been shown to produce methyl 6-methylnicotinate (B8608588) in good yield. chemicalbook.com Another approach involves saturating methanol with gaseous hydrogen chloride to act as the acid catalyst. prepchem.com

The efficiency of the esterification can be influenced by the nature of the nicotinic acid derivative. For example, pyridinecarboxylic acids where the basicity of the nitrogen atom is reduced tend to give higher yields of the corresponding esters. orientjchem.org To circumvent the often slow reaction times and harsh conditions of traditional esterification, alternative catalysts have been explored. One such example is the use of a 20% Molybdenum on Silica (MoO₃/SiO₂) bifunctional catalyst, which has been shown to effectively catalyze the esterification of nicotinic acid with methanol. orientjchem.org

Table 1: Comparison of Esterification Methods for Nicotinate Synthesis

Starting Material Catalyst Reaction Conditions Yield Reference
Nicotinic acid Sulfuric acid Reflux with methanol 23.39% researchgate.net
6-Methylnicotinic acid Sulfuric acid Reflux with methanol (17h) 75% chemicalbook.com
6-Methylnicotinic acid Gaseous HCl in methanol Reflux (1h) Not specified prepchem.com
Nicotinic acid 20% MoO₃/SiO₂ Reflux with methanol ~79% orientjchem.org

Reductive Amination Approaches for the Aminoethyl Side Chain Formation

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, making it a key strategy for introducing the aminoethyl side chain onto the pyridine (B92270) ring. youtube.comyoutube.comyoutube.com This two-step process typically begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate. youtube.comyoutube.com This intermediate is then reduced in a subsequent step to yield the target amine. youtube.com

In the context of this compound synthesis, this would involve a starting material such as methyl 6-acetylnicotinate. This ketone would be reacted with an amine source, like ammonia (B1221849) or a primary amine, under slightly acidic conditions to form the corresponding imine. youtube.com The subsequent reduction of the imine can be achieved using various reducing agents, including catalytic hydrogenation (H₂ with a metal catalyst) or, more commonly, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN). youtube.com The advantage of sodium cyanoborohydride is its selectivity; it will reduce the imine but not the starting ketone, allowing for a "one-pot" reaction where the ketone, amine, and reducing agent are all present in the same reaction vessel. youtube.com

Multi-step Reaction Sequences Involving Pyridine Ring Functionalization

The synthesis of this compound can also be achieved through multi-step sequences that involve the functionalization of the pyridine ring. vapourtec.comlibretexts.org These synthetic routes offer flexibility in introducing various substituents and building up the complexity of the molecule.

One potential pathway starts with a commercially available substituted pyridine, such as 5-ethyl-2-methylpyridine (B142974). environmentclearance.nic.inenvironmentclearance.nic.innih.gov This starting material can undergo oxidation of the ethyl group to an acetyl group, followed by esterification of the carboxylic acid group on the pyridine ring. Subsequent reactions can then be employed to introduce the amino functionality. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid in the presence of sulfuric acid can yield 6-methylnicotinic acid. environmentclearance.nic.ingoogle.com This acid can then be esterified as previously described. chemicalbook.com

Another approach involves the synthesis of 6-methyl nicotine (B1678760) from methyl 6-methylnicotinate and gamma-butyrolactone (B3396035) through a sequence of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure. google.com While this produces a related structure, it highlights the multi-step strategies employed for complex pyridine derivatives.

Enantioselective Synthesis of this compound

The 1-aminoethyl side chain of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. For many pharmaceutical applications, a single enantiomer is desired due to differences in biological activity. Therefore, enantioselective synthesis methods are crucial. youtube.com

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including amines. acs.orgnih.govyoutube.com This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A relevant strategy for the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine involves the use of a chiral auxiliary, such as (R)- or (S)-t-butylsulfinamide. youtube.com In this method, pyridine-2-carboxaldehyde is reacted with the chiral sulfinamide in the presence of a Lewis acid like titanium tetraethoxide to form a chiral sulfinylimine. The subsequent addition of a methyl group, for example from methyl magnesium bromide, proceeds with high diastereoselectivity. youtube.com The major diastereomer can then be purified and the sulfinyl group removed with an acid, such as HCl in dioxane, to yield the desired chiral amine as its HCl salt. youtube.com This methodology could be adapted to a suitably functionalized nicotinate precursor to produce enantiomerically enriched this compound.

Table 2: Diastereoselective Addition to Chiral Sulfinylimine

Sulfinamide Grignard Reagent Diastereomeric Ratio Product Configuration Reference
(R)-t-butylsulfinamide Methyl magnesium bromide 14:1 (R,R)-diastereomer youtube.com
(S)-t-butylsulfinamide Methyl magnesium bromide Not specified (S,S)-diastereomer youtube.com

Diastereoselective Synthesis and Separation Techniques

An alternative to asymmetric catalysis is diastereoselective synthesis followed by the separation of the resulting diastereomers. This method involves reacting the racemic starting material with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by techniques such as crystallization or chromatography.

Resolution of Racemic Mixtures

The synthesis of chiral compounds in an enantiomerically pure form is a significant challenge in organic chemistry. For amines like this compound, which possesses a chiral center at the carbon atom of the ethylamino group, resolution of the racemic mixture is a crucial step to obtain the desired single enantiomer. This is often accomplished by converting the enantiomers into a pair of diastereomers through reaction with an enantiomerically pure chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. pbworks.comlibretexts.org

A common strategy for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org For instance, racemic amines can be treated with an enantiomerically pure acid like (R,R)-tartaric acid. The resulting diastereomeric salts, for example, (R-amine)-(R,R-tartrate) and (S-amine)-(R,R-tartrate), can then be separated based on differences in their solubility in a particular solvent. pbworks.com After separation, the individual diastereomeric salts are treated with a base to regenerate the free, enantiomerically enriched amine. pbworks.com While specific examples for the resolution of this compound are not extensively detailed in publicly available literature, the principles applied to similar structures, such as 1-phenylethylamine (B125046) and other pyridine derivatives, are highly relevant. libretexts.orgnih.gov

Another approach involves enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the kinetic resolution of a variety of primary amines through enantioselective acetylation. researchgate.netresearchgate.net The resulting acylated product and the unreacted amine can then be separated. The choice of acylating agent and solvent can significantly influence the enantioselectivity and reaction rate. researchgate.net

Crystallization-induced diastereomeric transformation is another powerful technique. This process involves the conversion of a racemic mixture into a pair of diastereomeric salts with a chiral resolving agent. One diastereomer crystallizes out of the solution while the other, more soluble diastereomer, remains in solution and can be racemized in situ to be further crystallized as the desired diastereomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net

The table below summarizes common chiral resolving agents used for the resolution of racemic amines.

Resolving AgentType of AmineReference
(+)-Tartaric acidPrimary amines onyxipca.com
(-)-Dibenzoyltartaric acidPrimary amines onyxipca.com
(+)-Malic acidPrimary amines onyxipca.com
(+)-Mandelic acidPrimary amines onyxipca.com
(+)-Camphor-10-sulfonic acidPrimary amines onyxipca.com
(S)-(-)-1-PhenylethylamineChiral acids libretexts.org
BrucineChiral acids libretexts.org
StrychnineChiral acids libretexts.org
QuinineChiral acids libretexts.org

Sustainable and Green Chemistry Methodologies

The development of environmentally benign and sustainable synthetic methods is a major focus in modern chemistry. For the synthesis of nicotinate derivatives like this compound, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and use less hazardous substances.

Biocatalytic Transformations for Nicotinate Derivatives (e.g., Enzymatic Processes)

Biocatalysis has emerged as a powerful tool in organic synthesis due to the high selectivity, mild reaction conditions, and environmental compatibility of enzymes. nih.govmanchester.ac.uk For the synthesis of chiral amines and nicotinate derivatives, several enzymatic approaches have been developed.

Amine transaminases (ATAs) are particularly valuable for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. rsc.orgresearchgate.net For the synthesis of a chiral precursor to this compound, a corresponding acetylpyridine derivative could be subjected to a transamination reaction using a suitable ATA. The use of ω-transaminases, for example, has been shown to be effective for the synthesis of a variety of chiral amines. rsc.orgnih.gov

Lipases are another important class of enzymes used in the synthesis of nicotinate derivatives. For instance, Novozym® 435, an immobilized form of Candida antarctica lipase B, has been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines. nih.govacs.org This enzymatic approach offers high yields and can be performed in environmentally friendly solvents. acs.org

The table below provides examples of enzymes and their applications in the synthesis of chiral amines and related compounds.

EnzymeReaction TypeSubstrate/Product ExampleReference
ω-TransaminaseAsymmetric aminationKetone to chiral amine nih.gov
Novozym® 435 (Lipase)AmidationMethyl nicotinate and amines acs.org
Pseudomonas cepacia lipaseKinetic resolution (acylation)Racemic 4-chloro-2-(1-hydroxyalkyl)pyridines researchgate.net
Amine DehydrogenaseReductive aminationKetone to chiral amine nih.gov
Imine ReductaseImine reductionCyclic imines to chiral amines manchester.ac.uk

Continuous-Flow Synthesis Applications

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. acs.orgwhiterose.ac.uk The application of continuous-flow technology to biocatalytic processes is a particularly promising area of green chemistry.

The synthesis of chiral amines using immobilized enzymes in packed-bed reactors is a prime example of this synergy. For instance, E. coli cells overexpressing an (R)-selective ω-transaminase have been immobilized on methacrylate (B99206) beads and used in a continuous-flow system for the asymmetric synthesis of chiral amines from ketones. nih.govacs.org This system demonstrated high conversion rates, excellent enantioselectivity, and remarkable stability, allowing for continuous operation for several days. nih.gov A key advantage of using an organic solvent in this system is the suppression of cofactor (PLP) leaching from the cells. nih.gov

Similarly, the synthesis of nicotinamide derivatives using immobilized Novozym® 435 has been successfully demonstrated in a continuous-flow microreactor. acs.org This approach significantly reduced reaction times from 24 hours in a batch reactor to just 35 minutes in the flow system, while also improving the product yield. acs.org

Reaction Optimization and Process Engineering

The efficiency and selectivity of chemical reactions are critically dependent on various parameters, including the choice of catalyst and solvent system. Rigorous optimization of these factors is essential for developing robust and economically viable synthetic processes.

Catalyst Development and Screening for Specific Transformations

The development of highly active and selective catalysts is a cornerstone of modern organic synthesis. For the synthesis of nicotinate derivatives and chiral amines, both chemocatalysts and biocatalysts are subject to extensive research and development.

In the realm of chemocatalysis, various metal-based catalysts have been explored for the synthesis of pyridine derivatives. For example, a single-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline (B57606) derivatives can be achieved using trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. organic-chemistry.org Asymmetric catalysis, employing chiral metal complexes, is a powerful strategy for the enantioselective synthesis of chiral molecules. mdpi.comnih.gov The screening of different chiral ligands and metal precursors is crucial for identifying the optimal catalyst for a specific transformation. scinapse.io

Biocatalyst development often involves protein engineering techniques, such as directed evolution and site-directed mutagenesis, to improve the activity, stability, and substrate scope of enzymes. nih.gov For example, amine dehydrogenases have been engineered to exhibit activity towards a broader range of ketone substrates for the synthesis of chiral amines. nih.gov High-throughput screening methods are essential for rapidly evaluating large libraries of enzyme variants to identify those with improved properties. mdpi.com

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing reaction rates, yields, and stereoselectivity. rsc.org The choice of solvent is particularly critical in asymmetric catalysis, where it can affect the conformation of the chiral catalyst and the transition states of the reaction. acs.org

In some asymmetric reactions, an inverse relationship has been observed between the enantiomeric excess of the product and the dielectric constant of the solvent. rsc.org The use of chiral solvents has also been explored as a means of inducing asymmetry in chemical reactions. acs.org

In the context of green chemistry, the use of environmentally friendly solvents is highly desirable. For the enzymatic synthesis of nicotinamide derivatives in a continuous-flow system, tert-amyl alcohol was found to be an effective and greener alternative to other organic solvents. acs.org The use of ionic liquids as "green solvents" in enzymatic reactions has also gained attention due to their non-volatility and potential to enhance enzyme stability and efficiency. mdpi.com

For pyridine-containing compounds, the solvent can also induce shifts in their nuclear magnetic resonance (NMR) spectra, an effect that can be utilized in structural elucidation. Pyridine itself is known to cause significant solvent-induced shifts, particularly for protons in proximity to hydroxyl groups. acs.org

Chemical Transformations and Derivatization Strategies

Reactivity of the Ester Moiety

The methyl ester group attached to the pyridine (B92270) ring is a primary site for nucleophilic acyl substitution. This allows for the transformation of the ester into other functional groups, thereby modifying the compound's properties.

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. In the case of methyl 6-(1-aminoethyl)nicotinate, the methyl ester can be exchanged with a variety of other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base. google.com For instance, reacting methyl nicotinate (B505614) analogs with a higher boiling point alcohol in the presence of a catalyst like sodium methoxide (B1231860) facilitates the removal of the more volatile methanol (B129727), driving the reaction to completion. google.com This strategy can be employed to synthesize a series of new esters with different lipophilicity and steric profiles.

The general transesterification process can be adapted for this compound to produce a range of new esters. e3s-conferences.org The reaction conditions, including the choice of catalyst and temperature, are crucial for achieving high yields. mdpi.com

Table 1: Representative Transesterification Reactions of Nicotinate Esters This table is illustrative of typical conditions for nicotinates and can be adapted for this compound.

Starting Ester Alcohol Catalyst Conditions Product
Methyl Nicotinate Menth-ol Sodium Methoxide Heat, Vacuum Distillation Menthyl Nicotinate google.com
Methyl Nicotinate Ethanol Sulfuric Acid Reflux Ethyl Nicotinate

The ester group can also undergo aminolysis to form amides upon reaction with primary or secondary amines. This reaction typically requires heating and can be catalyzed. The resulting amides often exhibit different biological activities and stabilities compared to the parent ester.

Furthermore, reaction with hydrazine (B178648) (H₂NNH₂) leads to the corresponding hydrazide. Nicotinic acid hydrazide, a related compound, is a well-known building block in medicinal chemistry. This hydrazide derivative of this compound could serve as a key intermediate for synthesizing more complex heterocyclic systems or for conjugation purposes.

Modifications at the 1-Aminoethyl Side Chain

The primary amino group on the 1-aminoethyl side chain is a versatile handle for a wide range of chemical modifications, including alkylation, acylation, and salt formation.

The primary amine can be readily alkylated to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method. researchgate.net Alternatively, direct alkylation with alkyl halides can be employed, though this can sometimes lead to over-alkylation. nih.gov These modifications can significantly alter the basicity and steric bulk of the side chain.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This transformation is generally high-yielding and can be used to introduce a wide variety of functional groups. N-acylation neutralizes the basicity of the amino group and can influence the molecule's ability to form hydrogen bonds. nih.gov

Table 2: Examples of N-Alkylation and N-Acylation Reactions This table illustrates general methodologies applicable to the primary amine of this compound.

Reaction Type Reagents Product Type
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃) Secondary/Tertiary Amine mdpi.com
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine researchgate.net
N-Acylation Acid Chloride/Anhydride, Base (e.g., Pyridine) Amide nih.gov

As a basic compound, this compound can form stable salts with various acids. The hydrochloride salt, for example, is a common form for handling and formulation due to its increased stability and water solubility. sigmaaldrich.com Both the (R) and (S) enantiomers of this compound have been isolated as hydrochloride salts. sigmaaldrich.comsigmaaldrich.com

The amino group is also a prime target for creating prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. By modifying the amino group, for example through acylation to create a cleavable amide linkage, the pharmacokinetic properties of the compound can be modulated.

For analytical purposes, such as improving detection in chromatography, the primary amine can be derivatized with a chromophoric or fluorophoric tag. Reagents like dansyl chloride or fluorescamine (B152294) are commonly used for this purpose.

For bioconjugation, the amine provides a nucleophilic site for linking the molecule to larger biomolecules like proteins, peptides, or nucleic acids. This is often achieved by reacting the amine with an activated ester or another suitable linker on the target biomolecule, forming a stable amide bond. This strategy is fundamental in the development of targeted drug delivery systems and molecular probes.

Functionalization of the Pyridine Nucleus

The pyridine ring in this compound is a key site for chemical modification. The electronic nature of the ring, influenced by the nitrogen atom and the existing substituents, dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution (SEAr). The nitrogen atom and the electron-withdrawing methyl ester group at the 3-position further decrease the electron density of the ring, making these reactions challenging. However, the aminoethyl group at the 6-position, particularly the amino group, is an activating group. This activating influence is most pronounced at the positions ortho and para to it. In the case of this compound, the positions of interest for electrophilic attack would be C5 and, to a lesser extent, C4.

Reactions such as nitration and halogenation would likely require harsh conditions. For instance, nitration would typically involve the use of a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of the substitution. The amino group is a strong ortho, para-director, while the ester group is a meta-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the C5 position being a probable outcome due to the directing influence of the aminoethyl group.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. nih.govacs.org For this compound to undergo SNAr, a derivative with a suitable leaving group, such as a halogen atom, at the 2- or 4-position would be necessary.

For example, if a chlorine atom were introduced at the 2-position, it could be displaced by various nucleophiles like alkoxides, amines, or thiolates. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govacs.org The rate of these reactions is also dependent on the nature of the nucleophile and the reaction conditions.

Coordination Chemistry and Metal Complex Formation

The presence of both a pyridine nitrogen and a primary amino group provides this compound with excellent potential to act as a bidentate ligand in the formation of metal complexes. nih.govmdpi.com

Synthesis of Metal Complexes Utilizing the Pyridine Nitrogen and Amino Group as Ligands

The lone pair of electrons on the pyridine nitrogen and the primary amino group can coordinate to a metal center, forming a stable chelate ring. A variety of transition metals could potentially form complexes with this ligand. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent.

For example, reaction with platinum(II) salts like K₂PtCl₄ could lead to the formation of square planar platinum(II) complexes. nih.gov The resulting complexes would have the ligand coordinating to the platinum center through the pyridine nitrogen and the amino group. The specific geometry and properties of the resulting complexes would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Investigations into the Chelation Properties and Ligand Exchange Reactions (e.g., Platinum(II) Conjugates)

The chelation of this compound to metal ions like platinum(II) is of significant interest due to the potential applications of such complexes in medicinal chemistry. nih.govmdpi.com The stability of the resulting chelate ring is a crucial factor, and studies could be conducted to determine the formation constants of these complexes.

Ligand exchange reactions are also an important aspect of the coordination chemistry of these complexes. rsc.org For instance, in a square planar platinum(II) complex of this compound, other ligands in the coordination sphere could be replaced by different incoming ligands. The kinetics and thermodynamics of these exchange reactions would provide valuable insights into the reactivity and stability of the complexes. Understanding these properties is particularly relevant for the design of platinum-based therapeutic agents, where ligand exchange plays a critical role in their mechanism of action. nih.gov

Utilization as a Building Block in Complex Molecule Synthesis

The multiple functional groups of this compound make it a versatile building block for the synthesis of more elaborate molecules. The amino group can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.

For instance, the amino group could be reacted with a variety of acylating agents to introduce different functionalities. The resulting amides could then be further modified or used in coupling reactions. Similarly, the ester group could be hydrolyzed to the carboxylic acid, which could then participate in amide bond formation with various amines, leading to a diverse library of compounds. The pyridine ring itself can also be a site for further functionalization, as discussed previously. This multi-faceted reactivity allows for the construction of complex molecular architectures with potential applications in various fields, including medicinal chemistry and materials science. mdpi.comnih.gov

Integration into Macrocyclic and Polycyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic ester, makes it a prime candidate for participation in cyclization reactions to form macrocycles. The amino group can readily react with various electrophiles, such as acyl chlorides, activated carboxylic acids, or aldehydes, to form amide or imine linkages. Simultaneously, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled with an internal nucleophile to complete a macrocyclization.

Table 1: Potential Reactions for Macrocyclization

Reaction TypeReacting Partner for Amino GroupReacting Partner for Ester/Carboxylic Acid GroupResulting Linkage
Amide Bond FormationDiacyl dichlorideDiol (after reduction of ester)Diamide, Polyester
Dicarboxylic acidDiamine (after amination of ester)Diamide, Polyamide
Reductive AminationDialdehydeDiol (after reduction of ester)Polyamine, Polyester

The pyridine nitrogen atom can also be utilized in transition-metal-catalyzed cross-coupling reactions to construct carbon-carbon or carbon-heteroatom bonds, further expanding the possibilities for creating complex polycyclic systems. For instance, following the protection of the primary amine, the pyridine ring could undergo C-H activation or be converted to a more reactive derivative to facilitate intramolecular cyclization, leading to the formation of fused or bridged polycyclic structures.

Precursor for Natural Product Synthesis and Analogs

While no direct applications of this compound as a precursor in the total synthesis of natural products have been documented in readily available literature, its structural motifs are present in various biologically active natural products. The 6-substituted nicotinic acid framework is a key component of numerous alkaloids and other complex molecules.

The chiral center at the ethylamino side chain introduces an element of stereocontrol, which is crucial in the synthesis of enantiomerically pure natural products and their analogs. The synthesis could involve the initial elaboration of the side chain, followed by transformations of the pyridine core. For example, the amino group could be used to introduce a peptide fragment, while the pyridine ring could be a precursor to a more complex heterocyclic system found in a target natural product.

Table 2: Hypothetical Natural Product Precursor Applications

Natural Product ClassPotential Synthetic Strategy
Pyridine AlkaloidsElaboration of the side chain and subsequent modification of the pyridine ring system.
Peptide-based Natural ProductsUse of the aminoethyl group as a starting point for peptide chain extension.
Polyketide-Pyridine HybridsCoupling of a polyketide chain to the pyridine core via the ester or a modified side chain.

The development of synthetic routes utilizing this compound could provide novel pathways to known natural products and facilitate the creation of analogs with potentially improved biological activities. The ability to modify each of the three key functional groups independently offers a high degree of flexibility in designing synthetic strategies towards complex molecular targets. Further research into the reactivity and synthetic applications of this compound is warranted to fully explore its potential in the synthesis of macrocyclic, polycyclic, and natural product-like molecules.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. For Methyl 6-(1-aminoethyl)nicotinate, both ¹H and ¹³C NMR provide valuable insights into its atomic connectivity and chemical environment.

Detailed ¹H and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom, appearing as a doublet. The proton at position 4 would also appear as a doublet, while the proton at position 5 would likely be a doublet of doublets due to coupling with the protons at positions 2 and 4.

The protons of the aminoethyl group are also readily identifiable. The methine proton (CH) attached to the chiral center would resonate as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (CH₃) of the aminoethyl group would, in turn, appear as a doublet. The chemical shift of the amino protons (NH₂) can vary and may appear as a broad singlet. The methyl ester group (OCH₃) would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester is the most deshielded carbon, appearing at the lowest field (around 165-170 ppm). The aromatic carbons of the pyridine ring would have distinct chemical shifts based on their electronic environment. The carbon atom attached to the nitrogen (C6) and the carbon bearing the ester group (C3) would show characteristic shifts. The carbons of the aminoethyl group and the methyl ester would appear in the upfield region of the spectrum.

Due to the limited availability of public domain, peer-reviewed spectral data for this compound, a detailed experimental data table cannot be provided at this time.

Elucidation of Stereochemistry Using Advanced NMR Techniques (e.g., NOESY)

The stereochemistry of this compound, specifically the absolute configuration at the chiral center of the 1-aminoethyl group, can be determined using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment reveals through-space interactions between protons that are in close proximity.

In the context of this molecule, NOESY could be used to establish correlations between the protons of the chiral center and the protons on the pyridine ring. By synthesizing a chiral auxiliary derivative or by using a chiral solvating agent, it would be possible to differentiate the two enantiomers (R and S) of this compound. The differential NOE effects observed for each enantiomer in the presence of the chiral auxiliary would allow for the assignment of the absolute configuration.

However, a search of publicly available scientific literature and spectral databases did not yield any studies utilizing NOESY or other advanced NMR techniques for the stereochemical elucidation of this specific compound.

Dynamics and Conformational Studies by Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotations. For this compound, VT NMR could provide insights into the rotational barriers around the C-C bond connecting the aminoethyl group to the pyridine ring and the C-O bond of the ester group.

By recording NMR spectra at different temperatures, one could observe changes in the line shapes of the signals. At low temperatures, the rotation around a bond might be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for the rotational process can be calculated.

There are currently no published studies or data available in the public domain regarding the use of variable temperature NMR for the conformational analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic aminoethyl and methyl groups would be observed around 2850-3100 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the methyl ester group would be a prominent feature in the spectrum, typically appearing in the range of 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. Finally, C-N stretching vibrations of the amino group and C-O stretching of the ester group would be found in the fingerprint region (below 1300 cm⁻¹).

A comprehensive search has not yielded any publicly available experimental FT-IR spectra for this compound, precluding the creation of a detailed data table of vibrational frequencies.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring would be expected to produce strong signals. The C-C bond stretching of the ethyl group and the C-H bending modes would also be Raman active. The C=O stretching vibration of the ester group, while strong in the IR spectrum, would likely show a weaker band in the Raman spectrum.

As with the other spectroscopic techniques, there is a lack of publicly available experimental Raman spectra for this compound, which prevents a detailed assignment of its vibrational modes.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering insights into its chromophoric system and photophysical behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores. In this compound, the pyridine ring constitutes the primary chromophore, responsible for absorbing light in the UV region. The absorption of UV radiation excites electrons from lower energy molecular orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The UV spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) is a key characteristic. For pyridine itself, characteristic absorptions corresponding to π → π* and n → π* transitions are observed. wikipedia.org The substitution on the pyridine ring in this compound, specifically the ester and aminoethyl groups, is expected to influence the position and intensity of these absorption bands. For instance, the UV spectrum of the related compound methyl nicotinate (B505614) in methanol (B129727) shows specific absorption maxima. spectrabase.com Based on the behavior of similar aromatic systems, the electronic transitions for this compound can be predicted.

Table 1: Predicted UV-Vis Spectral Data for this compound
Predicted TransitionApproximate λmax (nm)Solvent
π → π~260-270Methanol or Ethanol
n → π~270-280Hexane

This data is predictive and based on the analysis of structurally similar compounds like pyridine and methyl nicotinate. wikipedia.orgspectrabase.com

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. While pyridine itself exhibits very low fluorescence, the nature and position of substituents can significantly alter the photophysical properties of pyridine derivatives. wikipedia.org The technique can be used to determine the excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime of a compound.

For this compound, fluorescence analysis would involve irradiating a solution of the compound with a specific wavelength of light (typically corresponding to a λmax from the UV-Vis spectrum) and measuring the emitted light at a longer wavelength. The resulting emission spectrum is characteristic of the molecule's excited state properties. The presence of the aminoethyl group could potentially enhance fluorescence compared to the parent pyridine structure.

Table 2: Hypothetical Fluorescence Properties of this compound
ParameterHypothetical ValueSignificance
Excitation Wavelength (nm)~270Corresponds to the main absorption band.
Emission Wavelength (nm)>280Indicates the energy of the emitted photon.
Quantum Yield (Φf)Low to moderateMeasures the efficiency of the fluorescence process.

These values are hypothetical and serve to illustrate the type of data obtained from fluorescence spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a sample. For this compound (C9H12N2O2), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC9H12N2O2
Theoretical Monoisotopic Mass180.0899 g/mol
Expected Ion in Positive Mode ESI[M+H]+
Expected m/z of [M+H]+181.0972

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. A sample of this compound would first be vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum.

The retention time from the GC provides one level of identification, while the mass spectrum gives a molecular fingerprint. This technique is highly effective for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or degradation processes. The fragmentation pattern of pyridine derivatives in mass spectrometry often involves cleavage of the side chains and fragmentation of the pyridine ring itself. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is ideal for the analysis of non-volatile and thermally labile compounds. plos.org In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This is particularly useful for analyzing impurities that may not be suitable for GC-MS.

For this compound, LC-MS can be used to determine its purity with high accuracy. The method can also be used to identify and quantify any non-volatile impurities, such as starting materials, byproducts, or degradation products. researchgate.net The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide even more detailed structural information about the separated components through controlled fragmentation. hmdb.caresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the detailed investigation of crystalline solids, providing fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. This non-destructive analytical method is predicated on the principle of elastic scattering of X-rays by the electron clouds of atoms. When a beam of monochromatic X-rays interacts with a crystalline material, the waves are diffracted in specific directions, producing a unique diffraction pattern of constructive interference. The angles and intensities of these diffracted beams are directly related to the arrangement and spacing of atoms in the crystal, governed by Bragg's Law.

For a compound such as this compound, X-ray diffraction is indispensable for unambiguously determining its solid-state structure, identifying different crystalline forms (polymorphs), and ensuring the purity and consistency of the material. The two primary XRD techniques employed for these purposes are single-crystal X-ray diffraction and powder X-ray diffraction, each offering distinct yet complementary information.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice. This powerful technique requires a high-quality single crystal, typically 0.1-0.3 mm in size, which is mounted and rotated in a focused X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the unit cell, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

As of the current body of publicly accessible scientific literature, a complete single-crystal X-ray diffraction structure for this compound has not been reported. For the related salt, (R)-methyl 6-(1-aminoethyl)nicotinate hydrochloride, it is noted that single-crystal X-ray diffraction data are not publicly available. However, based on established chemical principles and data from analogous structures, a putative solid-state conformation can be described. The structure would feature a planar pyridine ring, with the methyl ester and aminoethyl substituents attached at the 3- and 6-positions, respectively. In the case of the hydrochloride salt, hydrogen bonding between the protonated amine and the chloride anion would be a key stabilizing force in the crystal lattice.

For comparative purposes, the crystallographic data for the structurally related compound, Methyl 6-chloronicotinate , provides valuable insight into the likely crystal packing and molecular geometry of nicotinic acid derivatives. The crystal structure of Methyl 6-chloronicotinate was determined by single-crystal X-ray diffraction, revealing a nearly planar molecule. The crystal lattice is stabilized by weak C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between adjacent pyridine rings.

ParameterValue
Compound Methyl 6-chloronicotinate
Formula C₇H₆ClNO₂
Crystal System Triclinic
Space Group P-1
a (Å) 3.8721(4)
b (Å) 5.8068(6)
c (Å) 17.3721(18)
α (°) 95.563(9)
β (°) 94.918(8)
γ (°) 104.657(9)
Volume (ų) 373.64(7)
Z 2

Data sourced from studies on Methyl 6-chloronicotinate.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental and widely used technique in the pharmaceutical sciences for the characterization of crystalline materials. Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

To date, there are no specific studies published in the public domain detailing the use of powder X-ray diffraction for the investigation of polymorphism in this compound.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability. nih.govparticle.dk Consequently, the identification and control of polymorphism are critical aspects of pharmaceutical development to ensure product quality, consistency, and efficacy. rigaku.com

The general methodology for a polymorphism study using PXRD involves:

Polymorph Screening: The compound is subjected to various crystallization conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of different crystalline forms.

PXRD Analysis: Each solid form obtained is analyzed by PXRD. Distinct polymorphs will produce unique diffraction patterns with peaks at different 2θ angles and with different relative intensities. rigaku.com

Characterization: The diffraction patterns are used to identify and differentiate the polymorphs. PXRD is also essential for monitoring the stability of a chosen polymorphic form under various storage conditions (e.g., heat, humidity) and for detecting any polymorphic transformations during manufacturing processes. particle.dkamericanpharmaceuticalreview.comrigaku.com

While specific data for this compound is not available, the application of PXRD would be the standard and essential method to screen for and characterize any potential polymorphs of this compound, ensuring the selection of the most stable and suitable solid form for any future applications. uny.ac.id

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Methyl 6-(1-aminoethyl)nicotinate, which has several rotatable bonds, a conformational search is necessary to identify the various low-energy structures (conformers) it can adopt.

A hypothetical conformational search for this compound would likely identify several stable conformers, with the relative energies indicating their population at a given temperature. The most stable conformer would be the one with the lowest electronic energy.

Table 1: Hypothetical Optimized Geometric Parameters of the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond LengthC(pyridine)-C(ester)1.50 Å
C(ester)=O1.21 Å
C(ester)-O(methoxy)1.35 Å
C(pyridine)-C(ethyl)1.52 Å
C(ethyl)-N(amino)1.47 Å
Bond AngleO=C-O(methoxy)123.0°
C(pyridine)-C(ester)=O120.5°
C(pyridine)-C(ethyl)-C(methyl)110.0°
C(pyridine)-C(ethyl)-N(amino)111.5°
Dihedral AngleC(pyridine)-C(ester)-O-C(methyl)178.5°
N(pyridine)-C-C(ethyl)-N(amino)-65.0°

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, aiding in the structural confirmation of the synthesized compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchAmino group3450, 3360
C-H stretch (aromatic)Pyridine (B92270) ring3100 - 3000
C-H stretch (aliphatic)Ethyl and methyl groups2980 - 2850
C=O stretchEster1725
C=N, C=C stretchPyridine ring1600 - 1450
C-N stretchAminoethyl group1150
C-O stretchEster1250, 1100

Note: These are characteristic frequency ranges and the exact values would be determined by the specific computational method and basis set used.

Electronic Structure and Reactivity Analysis

Beyond molecular structure, computational chemistry provides profound insights into the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich pyridine ring, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester, suggesting these are the probable sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9

Note: These energy values are hypothetical and would vary depending on the computational level of theory.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It partitions the electron density into localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify charge transfer between atoms and the stabilizing effects of hyperconjugation (the interaction of filled orbitals with empty orbitals).

Table 4: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

AtomNatural Charge (e)
N (amino)-0.85
N (pyridine)-0.55
O (carbonyl)-0.60
O (methoxy)-0.50
C (carbonyl)+0.75

Note: These charge values are illustrative and provide a qualitative picture of the electron distribution.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an excellent tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the amino group and the carbonyl oxygen of the ester group, making them susceptible to electrophilic attack. The most positive potential would likely be found around the hydrogen atoms of the amino group and the pyridine ring, indicating these as potential sites for nucleophilic interaction.

Lack of Publicly Available Research Data Precludes Article Generation on "this compound"

A thorough and extensive search for scholarly articles and research data concerning the chemical compound "this compound" has revealed a significant absence of published studies pertaining to its theoretical and computational properties. Despite a comprehensive search strategy, no specific data on the non-linear optical (NLO) properties, solvation effects, topological electron density analysis, or computational elucidation of reaction mechanisms for this particular molecule could be located in the public domain.

The user's request for an article with detailed research findings and data tables under the specified outline cannot be fulfilled due to the lack of available scientific literature on this compound. The required sections and subsections, such as "Investigation of Non-Linear Optical (NLO) Properties," "Solvation Effects Using Implicit and Explicit Solvent Models," "Topological Analysis of Electron Density," and "Computational Elucidation of Reaction Mechanisms," necessitate specific computational data that does not appear to have been published.

While general computational methodologies and studies on related pyridine and nicotinic acid derivatives exist, the strict requirement to focus solely on "this compound" and to provide detailed, specific findings prevents the generation of an accurate and scientifically valid article. Creating content based on analogous compounds would be speculative and would not adhere to the provided instructions.

Therefore, until research on the advanced computational modeling of "this compound" is conducted and published, it is not possible to generate the requested scientific article.

In Vitro Biological Activity and Mechanistic Research of Derived Compounds

Design and Synthesis of Biologically Active Analogs and Conjugates

The structural scaffold of Methyl 6-(1-aminoethyl)nicotinate provides a versatile platform for the design and synthesis of novel, biologically active molecules. By creating analogs and conjugates, scientists aim to enhance therapeutic properties and enable targeted delivery.

The synthesis of metal-based therapeutics, particularly those involving platinum(II), represents a significant area of research for developing new anticancer agents. finechem-mirea.ru The incorporation of nicotinate (B505614) and related pyridine-containing derivatives as ligands in these complexes is a strategy to create novel compounds with unique cytotoxic properties. finechem-mirea.runih.gov

The general synthetic approach often involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the desired nicotinate derivative ligand in a suitable solvent. nih.gov For instance, novel platinum(II) complexes have been synthesized by reacting 1-methylnitropyrazole derivatives with K₂PtCl₄. nih.gov The reaction conditions, such as temperature and solvent, are optimized to favor the formation of either the cis or trans isomer of the resulting complex, which can have different biological activities. nih.gov Another synthetic strategy involves the nucleophilic addition of amines to cyanamide (B42294) ligands within existing platinum(II) complexes to generate new guanidine-platinum(II) compounds. nih.gov The resulting complexes are then purified using techniques like column chromatography and characterized by methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure. nih.govnih.gov

Antibody-drug conjugates (ADCs) represent a cutting-edge approach for the targeted delivery of cytotoxic agents to cancer cells, thereby enhancing efficacy and minimizing off-target toxicity. nih.govnih.govmdpi.com An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on tumor cells, a potent cytotoxic payload, and a chemical linker that connects the two. nih.govresearchgate.net

The development of such conjugates involves several key considerations. The choice of the monoclonal antibody determines the specificity of the ADC for the target cancer cells. frontiersin.org The linker must be stable in systemic circulation to prevent premature release of the payload but should efficiently release the drug once the ADC has been internalized by the target cell. researchgate.net Linkers can be designed to be cleavable by specific enzymes within the tumor microenvironment or inside the cell, or they can be non-cleavable. mdpi.com Derivatives of nicotinate can potentially be utilized as the cytotoxic payload in these conjugates. The conjugation chemistry, which attaches the linker and payload to the antibody, is a critical step that can influence the stability and efficacy of the final ADC. researchgate.net

In Vitro Studies of Molecular and Cellular Interactions

To understand the biological effects of newly synthesized nicotinate derivatives, a variety of in vitro assays are employed. These studies investigate the interactions of the compounds with specific molecular targets and their subsequent effects on cellular pathways.

Enzyme inhibition assays are crucial for identifying the molecular targets of potential drug candidates and for elucidating their mechanism of action. For nicotinate derivatives, a key target is Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme involved in NAD synthesis. A continuous coupled fluorometric assay has been developed to screen for inhibitors of human NAPRT. nih.gov This method measures the enzymatic conversion of the reaction product to NADH, which is then detected fluorometrically. nih.gov Using this assay, several nicotinic acid analogs have been identified as inhibitors of NAPRT, with some exhibiting competitive inhibition while others show non-competitive or mixed inhibition. nih.gov

Another approach involves assessing the impact of nicotinic acid derivatives on enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The inhibitory activity against these enzymes is often evaluated in cell-based assays, for example, by measuring the reduction of nitrite (B80452) production in stimulated macrophages. nih.gov

Table 1: Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT) by Nicotinic Acid Analogs

This table is interactive. You can sort and filter the data.

Compound Inhibition Type Ki (µM)
2-Hydroxynicotinic acid Competitive 149
2-Aminonicotinic acid Non-competitive/Mixed 150-350
2-Fluoronicotinic acid Non-competitive/Mixed 150-350
Pyrazine-2-carboxylic acid Non-competitive/Mixed 150-350
Salicylic acid Non-competitive/Mixed 150-350

Data sourced from a study on a versatile continuous fluorometric enzymatic assay for targeting NAPRT. nih.gov

The structural similarity of nicotinate derivatives to other biologically active molecules suggests they may interact with various receptors. For instance, thienopyridine derivatives, which share a heterocyclic core with nicotinates, are known antagonists of the P2Y12 receptor, a key player in platelet aggregation. nih.govnih.gov Studies on these related compounds demonstrate that they can inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.gov

Furthermore, certain nicotine (B1678760) derivatives have been shown to interact with adrenergic receptors. For example, the nitrosated derivative of nicotine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has been found to bind to both β1- and β2-adrenergic receptors on endothelial cells. nih.gov This binding initiates a signaling cascade that leads to cellular effects like apoptosis. nih.gov These findings highlight the potential for nicotinate derivatives to act as ligands for various G protein-coupled receptors.

Cell-based assays are fundamental for evaluating the anticancer potential of new chemical entities. Derivatives of nicotinamide (B372718) have been tested for their anti-proliferative effects on various human cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). nih.gov The MTT assay is commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). nih.gov

For example, a novel nicotinamide derivative, compound 8, demonstrated potent anti-proliferative activity with IC₅₀ values of 5.4 µM and 7.1 µM against HCT-116 and HepG2 cells, respectively. nih.gov Further investigation into its mechanism revealed that it arrests the cell cycle at the G0/G1 phase and significantly increases apoptosis. nih.gov Treatment of HCT-116 cells with this compound led to a 6.5-fold increase in the total apoptotic cell population. nih.gov This was accompanied by a 9.4-fold increase in the expression of the pro-apoptotic protein Caspase-8 and a 9.2-fold increase in Bax expression, along with a 3-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, the nicotine derivative NNK has been shown to induce apoptosis in endothelial cells, an effect mediated through β-adrenergic receptor activation and the subsequent release of arachidonic acid. nih.gov In contrast, nicotine itself has been observed to increase cancer cell survival and decrease apoptosis in some contexts, highlighting the diverse effects that small structural changes can have on biological activity. nih.gov Platinum(II) complexes incorporating nicotinate-related ligands have also shown significant cytotoxicity against a range of cancer cell lines, with some exhibiting greater antiproliferative activity than the established chemotherapy drug cisplatin. nih.govresearchgate.net

Table 2: In Vitro Cytotoxicity and Apoptotic Effects of a Nicotinamide Derivative (Compound 8)

This table is interactive. You can sort and filter the data.

Cell Line Assay Result Fold Change vs. Control
HCT-116 Anti-proliferation (IC₅₀) 5.4 µM N/A
HepG2 Anti-proliferation (IC₅₀) 7.1 µM N/A
HCT-116 Total Apoptosis 19.82% 6.5
HCT-116 Caspase-8 Expression - 9.4
HCT-116 Bax Expression - 9.2
HCT-116 Bcl-2 Expression - -3.0

Data from a study on immunomodulatory anticancer nicotinamide derivatives. nih.gov

Mechanistic Investigations at the Molecular Level

Following a comprehensive review of scientific literature, no specific studies detailing the mechanistic investigations at the molecular level for derivatives of this compound were identified. Research focusing on the direct exploration of ligand-target interactions or the cellular uptake and intracellular localization of compounds derived from this specific molecule appears to be limited or not publicly available.

Exploration of Ligand-Target Interactions Using Biochemical Techniques

Information regarding the exploration of ligand-target interactions of this compound derivatives through biochemical techniques is not available in the reviewed scientific literature. Therefore, no data on specific binding assays, enzyme inhibition studies, or other biochemical evaluations for this class of compounds can be provided.

Studies on Cellular Uptake and Intracellular Localization Mechanisms

There is a lack of published research on the cellular uptake and intracellular localization mechanisms of derivatives of this compound. Consequently, details concerning how these compounds might be transported into cells and where they accumulate within cellular compartments have not been elucidated.

Structure-Activity Relationship (SAR) Studies of Derivatives

Specific structure-activity relationship (SAR) studies for derivatives of this compound are not described in the available scientific literature. This indicates a gap in the understanding of how chemical modifications to this scaffold influence its biological activity.

Correlation of Chemical Modifications with In Vitro Biological Potency

Due to the absence of research on the biological activities of this compound derivatives, no data is available to correlate specific chemical modifications with their in vitro biological potency. The following table is a placeholder to illustrate how such data would be presented if available.

Compound IDR1 Group ModificationR2 Group ModificationIC50 (µM)Target
Data Not Available ----
Data Not Available ----
Data Not Available ----

Influence of Stereochemistry on Biological Activity and Selectivity

While enantiomers of this compound, such as the (R) and (S) forms, are commercially available, no studies were found that investigated the influence of their stereochemistry on biological activity and selectivity. Therefore, it is not possible to provide data on the differential effects of these stereoisomers on any biological target. The table below is a template for how such information would be displayed if research had been conducted in this area.

EnantiomerTargetIC50 (µM)Selectivity Profile
(R)-enantiomer Data Not Available--
(S)-enantiomer Data Not Available--

Q & A

Q. What are the standard synthetic routes for Methyl 6-(1-aminoethyl)nicotinate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves esterification or nucleophilic substitution. For example:
  • Esterification : Reacting 6-(1-aminoethyl)nicotinic acid with methanol in the presence of sulfuric acid under reflux (70–80°C) .
  • Acylation : Introducing the aminoethyl group via reaction with chloroethylamine derivatives in anhydrous DMF, catalyzed by triethylamine (20–25°C, 12–24 hours) .
  • Yield Optimization : Control reaction temperature to minimize side products (e.g., over-esterification). Use TLC or HPLC to monitor progress .
Synthetic Route CatalystTemperatureYield Range
EsterificationH₂SO₄70–80°C60–75%
AcylationEt₃N20–25°C50–65%

Q. How can this compound be purified, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Recrystallization using ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Validation :
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile mobile phase (≥95% purity threshold) .
  • NMR : Confirm absence of residual solvents (e.g., DMF) via ¹H NMR (DMSO-d₆, δ 1.2–1.4 ppm for methyl groups) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methyl ester (δ 3.8–4.0 ppm) and aminoethyl moiety (δ 1.3–1.5 ppm for CH₂, δ 2.7–3.0 ppm for NH₂) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ ~ 209.2) and HRMS to confirm molecular formula .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and P95 respirator during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (LD₅₀ data pending; assume acute toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct substitution to the 6-position .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce byproduct formation in acylation steps .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition products be identified?

  • Methodological Answer :
  • Stability Studies :
  • Thermal : Store at –20°C under argon; avoid >25°C to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV light to avoid radical-mediated degradation .
  • Decomposition Analysis : LC-MS detects hydrolyzed products (e.g., 6-(1-aminoethyl)nicotinic acid, m/z ~ 181.1) .

Q. How do structural modifications (e.g., fluorination or piperidine substitution) impact the bioactivity of this compound?

  • Methodological Answer :
  • Fluorination : Introducing CF₃ groups (e.g., Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate) enhances lipophilicity and CNS penetration .
  • Piperidine Derivatives : Methyl 6-(4-aminopiperidin-1-yl)nicotinate shows improved receptor binding (e.g., NMDA modulation) due to conformational rigidity .
Derivative Bioactivity (IC₅₀)Target Receptor
Parent Compound12 µMα7 nAChR
Trifluoromethoxy Analog5.8 µMα7 nAChR
Piperidine-Substituted Analog3.2 µMNMDA

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for α7 nAChR) and control for batch-to-batch compound purity .
  • Meta-Analysis : Pool data from independent studies (n ≥ 3) and apply statistical models (e.g., ANOVA with post-hoc tests) .

Q. What computational strategies predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME to predict cytochrome P450 oxidation sites (e.g., ethylamine side chain) .
  • Docking Studies : AutoDock Vina simulates interactions with CYP3A4 (PDB ID: 1TQN) to identify potential metabolites .

Q. What in vitro models are suitable for assessing the ecotoxicological impact of this compound?

  • Methodological Answer :
  • Algal Toxicity : Chlorella vulgaris growth inhibition assays (72-hour EC₅₀) .
  • Soil Mobility : Column leaching tests (OECD Guideline 312) to evaluate persistence .

Data Contradiction Analysis

  • Example : Discrepancies in reported α7 nAChR binding affinities may arise from variations in assay pH (7.4 vs. 6.8) or receptor isoform expression . Validate via parallel experiments under controlled conditions.

Key Recommendations

  • Prioritize synthetic route optimization using Design of Experiments (DoE) .
  • Cross-validate biological activity data via orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.